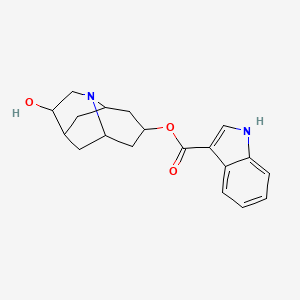

Fingolimod Phosphate HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fingolimod, sold under the brand name Gilenya, is an immunomodulating medication used for the treatment of multiple sclerosis . It is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .

Molecular Structure Analysis

Fingolimod is a structural analogue of sphingosine and undergoes phosphorylation to produce fingolimod phosphate, the active moiety . The molecular formula of Fingolimod is C19H33NO2 .Chemical Reactions Analysis

Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod is largely cleared through metabolism by cytochrome P450 (CYP) 4F2 .Physical And Chemical Properties Analysis

Fingolimod is a crystalline solid, granular or powder in form, and is white in color . It is very poorly soluble in water but soluble in DMSO at 100 mg/mL and in ethanol at 100 mg/mL .Applications De Recherche Scientifique

Multiple Sclerosis Treatment

Fingolimod Phosphate HCl, commonly known as Fingolimod, has shown notable efficacy in the treatment of multiple sclerosis (MS). It acts as a sphingosine-1-phosphate-receptor modulator, preventing the egress of lymphocytes from lymph nodes. This mechanism significantly reduced the annualized relapse rate and improved MRI outcomes in patients with MS, highlighting its superior efficacy compared to established therapies such as intramuscular interferon beta-1a (Cohen et al., 2010). Another study also confirmed the positive impact of oral Fingolimod on reducing the risk of disability progression and enhancing MRI-related measures in MS patients (Kappos et al., 2010).

Cardiovascular Benefits

Fingolimod's application extends beyond MS and has shown potential in cardiovascular protection. In a porcine model of ischemia/reperfusion, Fingolimod demonstrated cardioprotective properties. It activated cardioprotective pathways, leading to decreased cardiomyocyte apoptosis, reduced myocardial oxidative stress, improved myocardial salvage, and mitigated left ventricular remodeling post-myocardial infarction (Santos-Gallego et al., 2016).

Neuroprotection in Cerebral Ischemia

In various rodent models of focal cerebral ischemia, Fingolimod showed promise in reducing reperfusion injury, decreasing infarct size, and enhancing blood-brain barrier integrity. These findings suggest its potential as a therapy for ischemic stroke, with the ability to improve long-term behavioral outcomes and reduce the risk of hemorrhagic transformation associated with delayed tissue plasminogen activator treatment (Wei et al., 2011), (Campos et al., 2013).

Immunological Effects and Molecular Biomarkers

Fingolimod's influence on lymphocyte subpopulations and gene expression in the lymphocyte transcriptome was studied in MS patients. It switched genetic transcription towards an anti-inflammatory and antioxidant response, impacting practically all lymphocyte subpopulations. These findings are significant for identifying cellular and molecular biomarkers that might predict clinical responses to Fingolimod (Moreno-Torres et al., 2018).

Mécanisme D'action

Safety and Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and in some cases, inflammation of the brain with bleeding . It has also been known to cause macular edema, resulting in decreased vision . Therefore, frequent surveillance eye examinations are required while taking this medication .

Orientations Futures

Fingolimod is being studied for potential therapeutic uses in diverse pathological conditions beyond multiple sclerosis. Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease, Parkinson’s disease, epilepsy, and even cancer . Based on recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

Propriétés

Numéro CAS |

1348803-59-7 |

|---|---|

Nom du produit |

Fingolimod Phosphate HCl |

Formule moléculaire |

C19H34NO5P. HCl |

Poids moléculaire |

387.46 36.46 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

rac FTY720 Phosphate; 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate) hydrochloride; 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

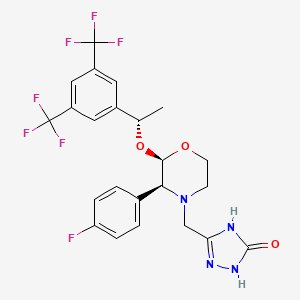

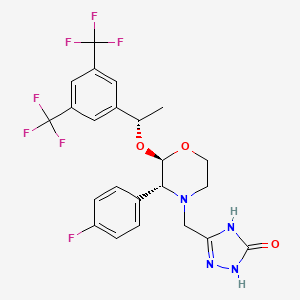

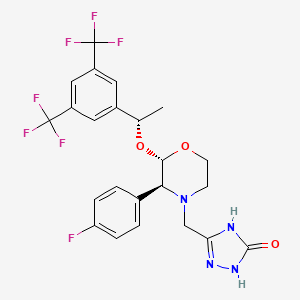

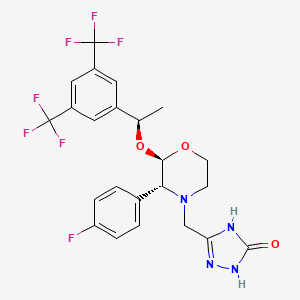

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)